molecular formula C3H7BrO B1338384 2-Bromomethoxyethane CAS No. 53588-92-4

2-Bromomethoxyethane

Cat. No. B1338384
CAS RN: 53588-92-4
M. Wt: 138.99 g/mol
InChI Key: CYYWAXVARNZFBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-methoxy compounds can involve multiple steps and a variety of starting materials. For instance, a natural product with a 2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl moiety was synthesized starting from a bromo-dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . This indicates that bromo-methoxy compounds can be synthesized with reasonable yields through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo-methoxy compounds can be complex, as evidenced by the study of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, which exists in a chair conformation with equatorial orientation of the methoxyphenyl substituent . The structure and conformation of such compounds can be analyzed using techniques like NMR, X-ray diffraction, and computational methods, providing detailed insights into their three-dimensional arrangement.

Chemical Reactions Analysis

Bromo-methoxy compounds can participate in a variety of chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding methoxymethyl-substituted arylphenols in high yields . Additionally, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles resulted in the formation of cyclopropane bis-lactones . These examples demonstrate the reactivity of bromo-methoxy compounds in forming new bonds and cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxy compounds can be influenced by the presence of the bromo and methoxy groups. For instance, the spontaneous combustion of 2-bromo-3-methoxythiophene was studied, revealing insights into the reaction pathways and energetics of its oligomerization . The conformational analysis of 2-bromoethanol, a related compound, showed that it exists as a mixture of anti and gauche conformers, with the gauche form being more stable due to internal hydrogen bonding . These studies highlight the importance of molecular conformation and stability in determining the properties of bromo-methoxy compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromomethoxyethane is a compound that could be involved in the synthesis of various organic compounds due to its bromo and methoxy functional groups. For instance, it may serve as an intermediate in the preparation of non-steroidal anti-inflammatory agents, showcasing its utility in synthesizing complex molecules (Wei-Ming Xu & Hong-Qiang He, 2010). Additionally, its potential in forming silyl heterocycles indicates its application in creating novel chemical entities, which could have implications in materials science or pharmaceutical development (Alessandro Degl'Innocenti et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, derivatives similar to 2-Bromomethoxyethane are utilized for derivatization, enhancing the detection and quantification of various compounds. For example, 2-Bromoacetyl-6-methoxynaphthalene, a compound with a functional group arrangement reminiscent of 2-Bromomethoxyethane, is used as a pre-chromatographic fluorescent labelling reagent for bile acids, demonstrating the role of bromo and methoxy functionalities in analytical derivatization processes (V. Cavrini et al., 1993).

Environmental and Biodegradation Studies

Compounds like 2-Bromomethoxyethane may also be of interest in environmental science, particularly in studies related to the biodegradation of halogenated organic compounds. For instance, research on the degradation of 1,2-Dibromoethane by Mycobacterium sp. showcases the microbial pathways capable of breaking down brominated compounds, hinting at the potential environmental fate and biodegradation strategies for 2-Bromomethoxyethane and similar substances (G. Poelarends et al., 1999).

Electrochemical Applications

Innovative applications such as the electrochemical conversion of CO2 to 2-Bromoethanol, closely related to 2-Bromomethoxyethane, illustrate the potential of brominated ethers in facilitating valuable chemical transformations. This process, which involves the direct conversion of CO2 in the presence of potassium bromide, underscores the broader utility of bromoethers in electrochemical systems for sustainable chemistry (S. Zhong et al., 2019).

Safety And Hazards

2-Bromomethoxyethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

bromomethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO/c1-2-5-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYWAXVARNZFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455291
Record name 2-bromomethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethoxyethane

CAS RN

53588-92-4
Record name 2-bromomethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromomethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Doláková, M Dračínský, A Holý - Collection of Czechoslovak …, 2015 - cccc.uochb.cas.cz
… The appropriate alcohol was prepared by Arbuzov reaction of air and moisture sensitive tetraisopropyl methylenbis(phosphonite) with 1-acetoxy-2-bromomethoxyethane. Terminal …
Number of citations: 0 cccc.uochb.cas.cz
VV Keiko, BV Prokop'ev, LP Kuz'menko… - Bulletin of the Academy …, 1972 - Springer
Conclusions 1. The manifestations of the inductive effect in gas-liquid chromatography are quantitatively explained by the principles of dipole-dipole interaction of the dissolved …
Number of citations: 3 link.springer.com

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